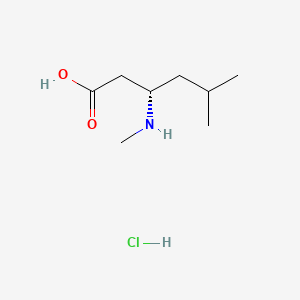
(3S)-5-methyl-3-(methylamino)hexanoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-5-methyl-3-(methylamino)hexanoic acid hydrochloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-5-methyl-3-(methylamino)hexanoic acid hydrochloride typically involves the nucleophilic addition of a carbonyl group to form an imine, followed by the reduction of the imine to an amine using a reducing agent such as sodium cyanoborohydride . The reaction conditions often require a controlled environment to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-5-methyl-3-(methylamino)hexanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: The gain of electrons, typically using reducing agents like sodium cyanoborohydride.
Substitution: Replacement of one functional group with another, which can occur under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and various catalysts for substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvent environments to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced amine forms.
Aplicaciones Científicas De Investigación
(3S)-5-methyl-3-(methylamino)hexanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of (3S)-5-methyl-3-(methylamino)hexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways can vary depending on the application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
- (3S)-3-(Aminomethyl)-5-methyl(3-2H)hexanoic acid
- Other hexanoic acid derivatives with similar functional groups and stereochemistry.
Uniqueness
(3S)-5-methyl-3-(methylamino)hexanoic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Propiedades
Fórmula molecular |
C8H18ClNO2 |
|---|---|
Peso molecular |
195.69 g/mol |
Nombre IUPAC |
(3S)-5-methyl-3-(methylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(2)4-7(9-3)5-8(10)11;/h6-7,9H,4-5H2,1-3H3,(H,10,11);1H/t7-;/m0./s1 |
Clave InChI |
FQUDUTNJFGEMPC-FJXQXJEOSA-N |
SMILES isomérico |
CC(C)C[C@@H](CC(=O)O)NC.Cl |
SMILES canónico |
CC(C)CC(CC(=O)O)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


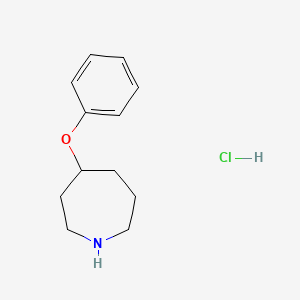
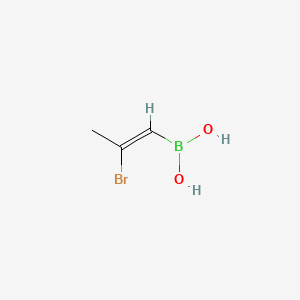

![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13463138.png)
![4-{[(Benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13463145.png)
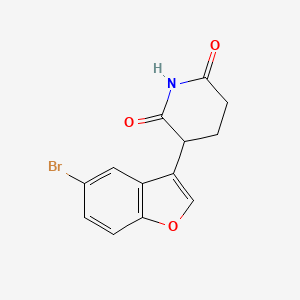
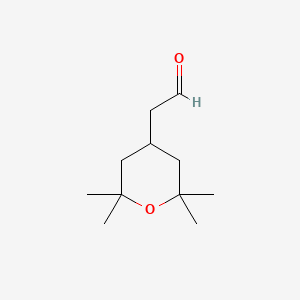
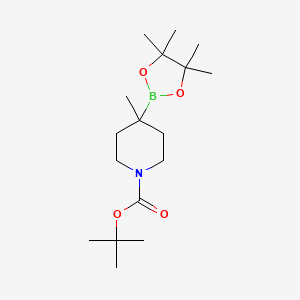
![2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetic acid](/img/structure/B13463188.png)
![7,8-Difluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine](/img/structure/B13463192.png)
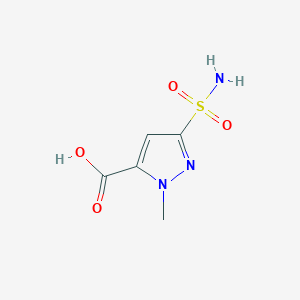
![tert-butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate](/img/structure/B13463198.png)
amino}-2-(4-methylphenyl)acetic acid](/img/structure/B13463208.png)
![rac-(1R,2R)-2-[(tert-butoxy)carbonyl]-1-fluorocyclopropane-1-carboxylic acid](/img/structure/B13463218.png)
